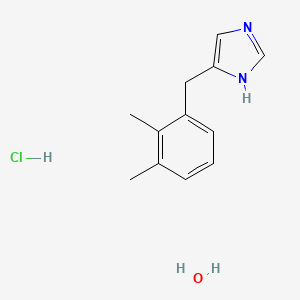
2-(4-Hydroxyphenyl)isoquinolin-1(2H)-one
Overview
Description
2-(4-Hydroxyphenyl)isoquinolin-1(2H)-one, also known as HPIQ, is a chemical compound that has garnered interest in scientific research due to its potential as a therapeutic agent. HPIQ belongs to the family of isoquinolinone compounds and has been found to exhibit a range of biological activities that make it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxyphenyl)isoquinolin-1(2H)-one is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 2-(4-Hydroxyphenyl)isoquinolin-1(2H)-one has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 2-(4-Hydroxyphenyl)isoquinolin-1(2H)-one has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant enzymes.
Biochemical and Physiological Effects:
2-(4-Hydroxyphenyl)isoquinolin-1(2H)-one has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in cells, as well as to inhibit the growth of cancer cells. 2-(4-Hydroxyphenyl)isoquinolin-1(2H)-one has also been found to have neuroprotective effects, reducing the damage caused by oxidative stress in neurons.
Advantages and Limitations for Lab Experiments
One advantage of 2-(4-Hydroxyphenyl)isoquinolin-1(2H)-one is its ability to exhibit a range of biological activities, making it a versatile compound for scientific research. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to fully exploit its potential as a therapeutic agent.
Future Directions
There are several future directions for research on 2-(4-Hydroxyphenyl)isoquinolin-1(2H)-one. One direction is to further investigate its mechanism of action, which could lead to the development of more effective therapeutic agents. Another direction is to explore its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, research could be conducted to investigate the potential of 2-(4-Hydroxyphenyl)isoquinolin-1(2H)-one as a treatment for cancer, as well as its potential for use in combination with other therapeutic agents.
Scientific Research Applications
2-(4-Hydroxyphenyl)isoquinolin-1(2H)-one has been found to exhibit a range of biological activities that make it a promising candidate for further investigation. It has been shown to have antioxidant and anti-inflammatory properties, as well as the ability to inhibit the growth of cancer cells. 2-(4-Hydroxyphenyl)isoquinolin-1(2H)-one has also been found to have neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative diseases.
properties
IUPAC Name |
2-(4-hydroxyphenyl)isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c17-13-7-5-12(6-8-13)16-10-9-11-3-1-2-4-14(11)15(16)18/h1-10,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOQLQCNDZDXQEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN(C2=O)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60698260 | |
| Record name | 2-(4-Hydroxyphenyl)isoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60698260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Hydroxyphenyl)isoquinolin-1(2H)-one | |
CAS RN |
20434-92-8 | |
| Record name | 2-(4-Hydroxyphenyl)isoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60698260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-Propenoic acid, bicyclo[2.2.1]hept-5-en-2-ylmethyl ester](/img/structure/B1595751.png)



![1-Oxaspiro[4.5]decan-2-one](/img/structure/B1595756.png)



